1-(2-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Overview
Description
1-(2-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a hydroxyl group on one phenyl ring and a nitro group on the other, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure includes:
Reactants: 2-Hydroxyacetophenone and 3-Nitrobenzaldehyde.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol.
Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures for several hours.
The reaction proceeds through the formation of an enolate ion from the ketone, which then attacks the carbonyl carbon of the aldehyde, leading to the formation of the chalcone after dehydration.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols under basic conditions.
Major Products
Oxidation: Formation of this compound with a carbonyl group replacing the hydroxyl group.
Reduction: Formation of 1-(2-Hydroxyphenyl)-3-(3-aminophenyl)prop-2-en-1-one.
Substitution: Formation of derivatives with different functional groups replacing the hydroxyl group.
Scientific Research Applications
1-(2-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its diverse biological activities.
Industry: Used in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the hydroxyl and nitro groups can facilitate interactions with biological molecules through hydrogen bonding, electrostatic interactions, and covalent bonding.
Comparison with Similar Compounds
1-(2-Hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:
1-(2-Hydroxyphenyl)-3-phenylprop-2-en-1-one: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(2-Hydroxyphenyl)-3-(4-nitrophenyl)prop-2-en-1-one: The position of the nitro group can influence the compound’s properties and reactivity.
1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one: The methoxy group can affect the compound’s electronic properties and reactivity.
Properties
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO4/c17-14-7-2-1-6-13(14)15(18)9-8-11-4-3-5-12(10-11)16(19)20/h1-10,17H/b9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIPHTRVDCNBHOR-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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